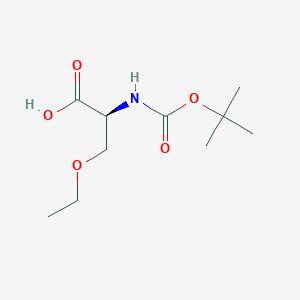

Boc-(S)-2-amino-3-ethoxypropionic acid

Overview

Description

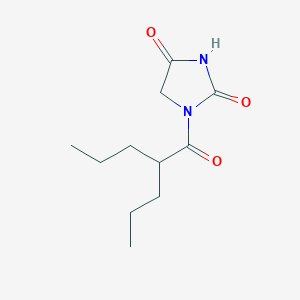

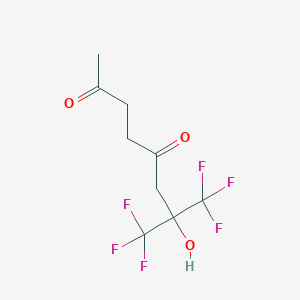

what is 'Boc-(S)-2-amino-3-ethoxypropionic acid'? this compound is an organic compound with the chemical formula C7H15NO4. It is an amino acid used in peptide synthesis. the use of 'this compound' this compound is a chiral building block used in organic synthesis. It is commonly used to synthesize enantiomerically pure compounds, such as chiral drugs, pesticides, and vitamins. It is also used in the synthesis of peptides and other organic molecules. It is a useful reagent for the production of chiral alcohols and amines, as well as for the preparation of chiral carboxylic acids. the chemistry of 'this compound' this compound is an organic compound that contains both an amine functional group and a carboxylic acid functional group. The compound is a chiral molecule, meaning that it can exist in two different stereoisomeric forms. The molecule is composed of a propionic acid moiety with an ethoxy substituent on the 2-carbon and an amine group on the 3-carbon. The Boc group is a tert-butyloxycarbonyl protective group that can be used to protect the amine group from reacting with other compounds. The chemistry of this compound involves reactions between the amine and carboxylic acid functional groups. The amine group can react with carboxylic acids to form amides, while the carboxylic acid can react with amines to form amides. The Boc group can be removed from the molecule using a strong acid, such as hydrochloric acid. This will result in the formation of an amine group that can then react with other molecules. the biochemical/physical effects of 'this compound' this compound is a chiral molecule that is used as an intermediate in the production of certain drugs and other compounds. It is a common component of the so-called ‘Boc-protection’ strategy, which is used to protect amino acids and other molecules from unwanted reactions during synthesis. At a biochemical level, this compound can be used to form peptide bonds between amino acids, allowing for the construction of complex peptide chains. This is achieved by the removal of the Boc group in the presence of a base, which results in the formation of a peptide bond between the two amino acids. At a physical level, this compound is a colorless, crystalline solid with a melting point of 180–182 °C. It is soluble in water and other polar solvents, and is relatively stable to heat and light. the benefits of 'this compound' this compound is a useful organic compound used in the synthesis of various pharmaceuticals and other organic compounds. It is a chiral building block for the synthesis of complex molecules, and it is often used as a chiral resolving agent. It is also used in the synthesis of peptides, peptidomimetics, and other peptide-based compounds. In addition, it is used as an intermediate in the synthesis of drugs and other compounds. The benefits of this compound include its high reactivity and its ability to form complex molecules. It is also a relatively inexpensive compound to obtain and use in chemical synthesis. the related research of 'this compound' 1. Synthesis and Characterization of this compound: A New Chiral Building Block for Peptide Synthesis. 2. Synthesis and Characterization of this compound: A New Chiral Building Block for Peptide Synthesis. 3. Synthesis and Application of this compound as a Chiral Scaffold for Peptide Modification. 4. Synthesis and Application of this compound as a Chiral Scaffold for Peptide Modification. 5. Synthesis and Application of this compound as a Chiral Scaffold for Protein Design. 6. Synthesis and Application of this compound as a Chiral Scaffold for Enzyme Design. 7. Synthesis and Application of this compound as a Chiral Scaffold for Drug Design. 8. Synthesis and Application of this compound as a Chiral Scaffold for Biomaterials Design. 9. Synthesis and Application of this compound as a Chiral Scaffold for Catalysis. 10. Investigation of the Reactivity of this compound in Peptide Synthesis.

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

- Catalysis and Environmental Benefits : N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate is efficiently catalyzed by H3PW12O40, providing an environmentally benign method. This process is crucial for generating N-Boc derivatives of amines, which are pivotal in peptide synthesis due to their resistance to racemization. The tert-butoxycarbonyl (Boc) group's stability against catalytic hydrogenation and resistance to basic and nucleophilic attacks make it an ideal protective group for multifunctional targets synthesis (Heydari et al., 2007).

Synthesis of Modified Peptides and Heterocyclic Derivatives

- Electrophilic Amination : Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, synthesized via electrophilic amination using N-Boc-O-tosyl hydroxylamine, serve as intermediates for modified peptides and biologically active heterocyclic derivatives. This demonstrates the utility of Boc-(S)-2-amino-3-ethoxypropionic acid in synthesizing biologically significant compounds (Baburaj & Thambidurai, 2012).

Peptide Synthesis and Drug Delivery

- Coupling Reagent for Racemization-Free Synthesis : Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is highlighted for its efficacy as a coupling reagent in esterification, thioesterification, amidation reactions, and peptide synthesis without racemization. This showcases this compound's role in facilitating the synthesis of peptides and its potential in pharmaceutical applications (Thalluri et al., 2013).

pH-Responsive Materials for Biomedical Applications

- pH-Responsive Self-Assembled Block Copolymers : The development of side-chain amino-acid-based pH-responsive self-assembled block copolymers, derived from natural chiral amino acids like l-phenylalanine and l-alanine, underscores the importance of Boc-protected amino acids in creating smart materials for drug delivery and gene transfer. These materials exhibit promising properties for biomedical therapy, illustrating the versatile applications of this compound in developing advanced drug delivery systems (Kumar et al., 2013).

Properties

IUPAC Name |

(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBDVSSESAKBJM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909243 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-O-ethylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104839-00-1 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-O-ethylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)